molecular formula C11H15N B1265486 N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 10409-15-1

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1265486
CAS RN: 10409-15-1
M. Wt: 161.24 g/mol
InChI Key: JQEUPNKUYMHYPW-UHFFFAOYSA-N
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Description

“N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine” is a chemical compound with the CAS Number: 10409-15-1 . It has a molecular weight of 161.25 and a linear formula of C11 H15 N . It is also known as 1,2,3,4-tetrahydronaphthalen-2-amine (THN), and it is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .


Molecular Structure Analysis

The molecular structure of “N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine” can be represented by the SMILES string CNC1C2=CC=CC=C2CCC1 . The InChI of this compound is InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10 (9)11/h2-3,5,7,11-12H,4,6,8H2,1H3 .


Physical And Chemical Properties Analysis

“N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine” is a liquid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Medicinal Chemistry: Antidepressant Development

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has been studied for its potential as a triple reuptake inhibitor . These compounds are designed to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in mood regulation. By preventing their reuptake, these inhibitors can increase neurotransmitter levels in the brain, potentially leading to improved mood and efficacy in treating depression.

Neuropharmacology: Neurotransmitter Modulation

This compound has shown promise in modulating neurotransmitter systems . It binds to human serotonin, norepinephrine, and dopamine transporters, affecting their uptake in cells expressing these transporters. This property is significant for research into neurological disorders where neurotransmitter imbalance is a factor.

Synthetic Organic Chemistry: Building Block for Complex Molecules

As a building block, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is valuable in synthetic organic chemistry. Its structural complexity allows for the synthesis of more complex molecules, which can be used in various applications, including drug development and material science.

Analytical Chemistry: Chiral Discrimination Studies

In analytical chemistry, chiral derivatives of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are used in studies of real-time chiral discrimination of enantiomers . This is crucial for understanding the pharmacokinetics and pharmacodynamics of chiral drugs, which can have different effects based on their chirality.

Biochemistry: Enzyme-Membrane Reactor Studies

The chiral forms of this compound are also used in biochemistry for kinetic resolution studies of chiral amines with transaminase using an enzyme-membrane reactor . This research is important for the production of enantiomerically pure substances, which are often required in pharmaceutical applications.

Pharmacology: Abuse Liability Assessment

In pharmacology, derivatives of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine have been used to assess abuse liability . This involves studying the self-administration of compounds by animals to predict their potential for abuse in humans, which is a critical step in the development of safe medications.

Chemical Synthesis: Novel Antidepressants

Further chemical synthesis research has led to the development of novel antidepressants using this compound as a precursor . By altering its structure and combining it with other pharmacophores, researchers aim to create new drugs with improved efficacy and fewer side effects.

Safety and Hazards

The safety information for “N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEUPNKUYMHYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275501
Record name N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

10409-15-1
Record name N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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